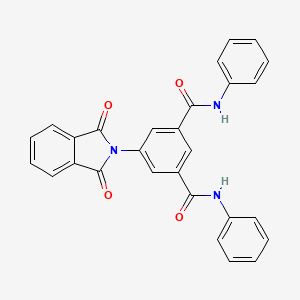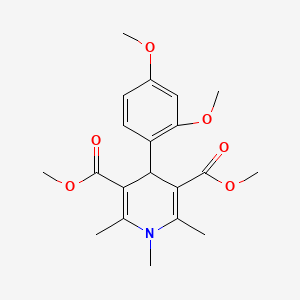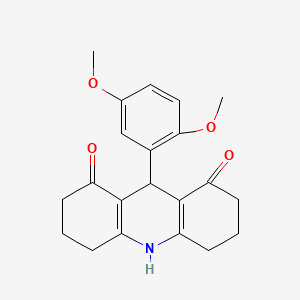![molecular formula C19H17F3N2O4 B3449716 N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3449716.png)
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BIX-01294, is a small molecule inhibitor of histone methyltransferase G9a. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections.
Mechanism of Action
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide is a selective inhibitor of G9a, a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3. This methylation is associated with transcriptional repression and chromatin condensation. By inhibiting G9a, this compound can promote the expression of genes that are silenced by histone methylation, leading to changes in cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, promote neuronal differentiation and synaptic plasticity in the brain, and inhibit viral replication by targeting the viral chromatin structure. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic potential in various diseases.
Advantages and Limitations for Lab Experiments
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its high selectivity for G9a, its ability to penetrate the blood-brain barrier, and its low toxicity in vitro and in vivo. However, it also has some limitations, including its relatively low potency and its potential off-target effects on other histone methyltransferases.
Future Directions
There are several future directions for the research on N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide. One direction is to optimize its chemical structure to improve its potency and selectivity for G9a. Another direction is to investigate its therapeutic potential in other diseases, such as inflammatory disorders and metabolic diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify its downstream targets in various cellular processes. Finally, the development of more specific and potent inhibitors of G9a may provide new opportunities for the treatment of various diseases.
Scientific Research Applications
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells, induce differentiation of stem cells, and improve cognitive function in neurological disorders. Additionally, it has been shown to have antiviral activity against herpes simplex virus and human cytomegalovirus.
properties
IUPAC Name |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c20-19(21,22)13-2-3-15(24-5-7-26-8-6-24)14(10-13)23-18(25)12-1-4-16-17(9-12)28-11-27-16/h1-4,9-10H,5-8,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDRLVOCPZXHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]malononitrile](/img/structure/B3449636.png)

![N-(2,3-dimethylphenyl)-2-(4-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3449645.png)



![5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3449696.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3449720.png)
![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3449721.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3449724.png)

![N-(4-ethylbenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B3449744.png)
![N-(2,3-dimethoxybenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B3449750.png)
